2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine hydrochloride
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Overview
Description
2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine hydrochloride is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids . This compound is characterized by the presence of a tetrazole ring attached to a phenyl group and an ethylamine moiety, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of 2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine hydrochloride typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or dimethylformamide (DMF) and a base like potassium hydroxide (KOH) to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex tetrazole derivatives, which are valuable in organic synthesis and material science.
Medicine: Due to its bioisosteric properties, it is explored for its potential use in designing pharmaceuticals that can mimic the action of carboxylic acids.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can stabilize negative charges through delocalization of electrons, which enhances its binding affinity to biological receptors. This property allows the compound to effectively interact with enzymes, proteins, and other biomolecules, leading to its observed biological activities .
Comparison with Similar Compounds
2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine hydrochloride can be compared with other tetrazole derivatives such as:
1-Phenyl-1H-tetrazole-5-thiol: Similar in structure but lacks the ethylamine moiety.
5-Phenyl-1H-tetrazole: Lacks the sulfanyl and ethylamine groups, making it less versatile in terms of chemical reactivity.
2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethanol: Contains a hydroxyl group instead of an amine, which alters its chemical and biological properties.
These comparisons highlight the unique features of this compound, particularly its combination of the tetrazole ring with the ethylamine moiety, which contributes to its diverse applications and reactivity.
Properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5S.ClH/c10-6-7-15-9-11-12-13-14(9)8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFHHLXGMZPLHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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